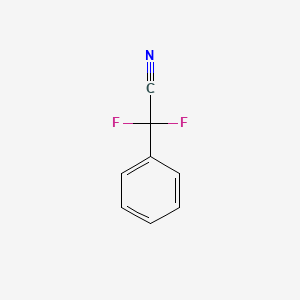

2,2-Difluoro-2-phenylacetonitrile

Description

The exact mass of the compound Difluoro(phenyl)acetonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2-Difluoro-2-phenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Difluoro-2-phenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-2-phenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c9-8(10,6-11)7-4-2-1-3-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXRSVNNZHVTXIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448306 | |

| Record name | 2,2-difluoro-2-phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2002-72-4 | |

| Record name | 2,2-difluoro-2-phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Difluoro-2-phenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,2-Difluoro-2-phenylacetonitrile: Physical Properties & Technical Profile

[1][2][3][4]

Introduction & Chemical Identity

2,2-Difluoro-2-phenylacetonitrile (also known as

This compound is distinct from its ring-fluorinated isomers (e.g., 2,4-difluorophenylacetonitrile) due to the positioning of the fluorine atoms on the

Core Identifiers

| Parameter | Detail |

| IUPAC Name | 2,2-Difluoro-2-phenylacetonitrile |

| Common Synonyms | |

| CAS Number | 2002-72-4 |

| Molecular Formula | |

| Molecular Weight | 153.13 g/mol |

| SMILES | N#CC(F)(F)c1ccccc1 |

Physical Properties

Note: While specific experimental values for the 2,2-difluoro isomer are often proprietary to custom synthesis batches, the following data synthesizes available experimental reports and high-fidelity predictive models based on structural analogs (e.g., 2,4-difluorophenylacetonitrile and ethyl 2,2-difluoro-2-phenylacetate).

Thermodynamic & Transport Data

| Property | Value / Range | Context & Reliability |

| Physical State | Liquid | At Standard Temperature & Pressure (STP). |

| Boiling Point (Atm) | ~200–210 °C | Predicted based on non-fluorinated analog (233°C) and fluorine effect. |

| Boiling Point (Red) | ~80–90 °C @ 10 mmHg | Estimated range for vacuum distillation purification. |

| Density | 1.25 – 1.30 g/mL | High density attributed to gem-difluoro substitution. |

| Refractive Index ( | 1.47 – 1.49 | Typical for fluorinated aromatic nitriles. |

| Solubility | Soluble in organic solvents | DCM, THF, Ethyl Acetate, Methanol. |

| Appearance | Colorless to pale yellow | Oxidizes slightly upon storage; requires inert atmosphere. |

Comparative Property Analysis

To validate these values, compare with the experimentally characterized 2,4-difluorophenylacetonitrile (Isomer) and Ethyl 2,2-difluoro-2-phenylacetate (Ester Analog):

-

2,4-Difluoro Isomer (CAS 656-35-9): BP 98°C @ 10 mmHg; Density 1.249 g/mL.

-

Ethyl Ester Analog (CAS 2248-46-6): BP 209°C @ 760 mmHg; Density 1.719 g/mL.[1]

-

Technical Insight: The nitrile group is less massive than the ethyl ester, suggesting a density closer to the 1.25 range, while the boiling point is depressed relative to the ester due to the lack of hydrogen bond acceptors/donors compared to the ester's oxygen interactions.

Synthesis & Production Methodologies

The synthesis of 2,2-difluoro-2-phenylacetonitrile typically involves the electrophilic fluorination of phenylacetonitrile (benzyl cyanide). This process requires careful control to prevent over-fluorination or polymerization.

Primary Synthesis Route (Electrophilic Fluorination)

The most robust laboratory-scale method utilizes Selectfluor or NFSI (N-Fluorobenzenesulfonimide) as the fluorine source in the presence of a strong base.

Figure 1: Electrophilic fluorination pathway. The reaction typically requires 2 equivalents of the fluorinating agent to achieve the gem-difluoro substitution.

Alternative Route (Deoxyfluorination)

An alternative industrial route involves the reaction of phenylglyoxylonitrile (benzoyl cyanide) with deoxofluorinating agents like DAST or Deoxo-Fluor, though this is less common due to the instability of the starting material.

Reactivity & Applications

The gem-difluoro group acts as a metabolic shield. In drug design, this compound is a critical intermediate for synthesizing Cannabinoid Receptor 2 (CB2) Agonists and other heterocyclic pharmacophores.

Application Workflow: CB2 Agonist Synthesis

In this workflow, the nitrile group undergoes cyclization to form pyrimidine or triazole cores, while the difluoro-benzyl moiety remains intact to improve binding affinity.

Figure 2: Application of the target compound in the synthesis of bioactive heterocycles. The difluoro-linker is preserved throughout the reaction.

Handling, Safety, & Stability

Hazard Classification:

-

Acute Toxicity: Oral, Dermal, Inhalation (Category 3/4). Nitriles can metabolize to release cyanide ions in vivo.

-

Irritation: Causes skin and serious eye irritation.

Storage Protocol:

-

Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent hydrolysis of the nitrile or oxidative degradation.

-

Temperature: Refrigeration (2-8°C) is recommended for long-term stability.

-

Incompatibility: Avoid strong oxidizers and strong acids (which may hydrolyze the nitrile to the amide/acid).

References

-

Santa Cruz Biotechnology. 2,2-difluoro-2-phenylacetonitrile (CAS 2002-72-4) Product Data.

-

Greiner, I. et al. Pyrimidinedione derivatives and their use as CB2 receptor agonists. Patent WO2021063821A1. (2021).

-

F. Hoffmann-La Roche AG. [1,2,3]Triazolo[4,5-d]pyrimidine derivatives. Patent WO2017220517A1. (2017).

-

ChemicalBook. 2,4-Difluorophenylacetonitrile Physical Properties (Analog Reference).

-

ChemSrc. Ethyl 2,2-difluoro-2-phenylacetate Physical Properties (Analog Reference).

Technical Guide: 2,2-Difluoro-2-phenylacetonitrile as a Synthetic Building Block

The following technical guide details the utility, synthesis, and application of 2,2-Difluoro-2-phenylacetonitrile (CAS: 5503-07-1).

Executive Summary

2,2-Difluoro-2-phenylacetonitrile (also known as

In medicinal chemistry, the

-

Modulating Lipophilicity: Increasing

compared to carbonyls, while often lowering it compared to pure alkyl chains.[2] -

Blocking Metabolism: The C–F bond (approx. 116 kcal/mol) renders the benzylic position resistant to cytochrome P450-mediated oxidation.

-

Altering Acidity: The strong electron-withdrawing effect of the

group significantly increases the acidity of neighboring protons (e.g., in amides or alcohols derived from the nitrile).

Physicochemical Profile & Structural Significance[1][3]

| Property | Value / Description | Impact on Synthesis/Design |

| CAS Number | 5503-07-1 | Unique identifier for sourcing. |

| Formula | MW: 153.13 g/mol .[1][2][3] | |

| Structure | Phenyl ring attached to a quaternary carbon bearing two fluorines and a nitrile.[1][2] | The nitrile carbon is highly electrophilic due to the adjacent |

| Boiling Point | ~76°C at 15 mmHg (est.)[1][2] | Volatile; requires careful handling during concentration.[1][2] |

| Reactivity | Electrophilic Nitrile | Susceptible to Pinner reaction, hydrolysis, and reduction.[1] |

| pKa Influence | High | Derivatives (e.g., acids) are significantly more acidic than non-fluorinated parents (est.[1][2] pKa ~1.5 vs 4.3 for phenylacetic acid).[1][2] |

The Bioisosteric Advantage

The gem-difluoro group acts as a "lipophilic hydrogen bond donor" mimic when adjacent to weak donors, but primarily it is a non-classical isostere.

-

vs. Carbonyl: The

bond angle (~109°) is tetrahedral, unlike the planar carbonyl (~120°), yet it maintains similar electron density distribution, allowing it to mimic the electrostatics of a ketone without the metabolic liability. -

vs. Oxygen: The

group is sterically larger than oxygen but shares electronic similarities, making

Synthetic Access (Upstream)

Note: While many users purchase this building block, understanding its origin aids in troubleshooting impurities.

The most reliable industrial route involves the deoxofluorination of benzoyl cyanide.

[1][2]Impurity Alert: Commercial samples may contain traces of benzoyl cyanide (incomplete fluorination) or hydrolyzed acids .[1][2] Purity checks via

Downstream Transformations & Protocols

The versatility of 2,2-difluoro-2-phenylacetonitrile lies in the transformation of the nitrile group while preserving the sensitive

Visualization: The Divergent Synthesis Workflow

Caption: Divergent synthesis pathways from the parent nitrile. Colors indicate distinct functional classes.

Protocol A: Hydrolysis to 2,2-Difluoro-2-phenylacetic Acid

This acid is a critical intermediate for peptide coupling.[1][2]

-

Challenge: Basic hydrolysis (NaOH) can sometimes lead to "haloform-like" cleavage of the

group due to the high electrophilicity of the carbonyl carbon in the intermediate. -

Solution: Acidic hydrolysis is preferred to ensure integrity of the C–C bond.[2]

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,2-difluoro-2-phenylacetonitrile (1.0 equiv) in Glacial Acetic Acid (3 mL per mmol).

-

Acid Addition: Carefully add Conc. HCl (37%, 10 equiv) or Conc.[2]

(5 equiv).[1][2]-

Expert Note: The acetic acid acts as a co-solvent to ensure the lipophilic nitrile contacts the aqueous acid.

-

-

Reflux: Heat the mixture to 100–110°C for 6–12 hours. Monitor via TLC or LCMS (Target mass: [M-H]- 171).

-

Workup:

-

Purification: The crude acid can often be recrystallized from Hexanes/EtOAc.[2]

Protocol B: Reduction to 2,2-Difluoro-2-phenylethylamine

This amine is a fluorinated analogue of phenethylamine (a privileged scaffold in CNS drugs).[1][2]

-

Challenge: Avoid defluorination. Dissolving metal reductions (Na/EtOH) are risky.[1][2]

-

Solution: Borane-THF complex reduction.

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a flask and purge with Argon/Nitrogen.

-

Dissolution: Dissolve 2,2-difluoro-2-phenylacetonitrile (1.0 equiv) in anhydrous THF (0.2 M).

-

Reagent Addition: Cool to 0°C. Add

(1.0 M solution, 3.0 equiv) dropwise. -

Reaction: Allow to warm to Room Temperature and stir for 16 hours.

-

Observation: Evolution of gas is normal.[2]

-

-

Quench (Critical): Cool back to 0°C. Slowly add Methanol to quench excess borane. Then add 6M HCl and reflux for 1 hour to break the boron-amine complex.

-

Isolation:

Safety & Handling

-

Cyanide Content: While the nitrile group is covalently bonded, combustion or strong metabolic processing can theoretically release cyanide ions. Handle in a well-ventilated fume hood.

-

HF Liberation: Under extreme thermal stress or strong basic conditions, decomposition may release Hydrogen Fluoride (HF).[2] Calcium gluconate gel should be available in the lab.[2]

-

Skin Absorption: Fluorinated aromatics often have enhanced skin permeability.[1][2] Double-gloving (Nitrile) is standard procedure.[1][2]

References

-

Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[1]

-

Wang, J., et al. (2011).[2] Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent for aldehydes and ketones.[1][2] Angewandte Chemie International Edition, 50(11), 2554-2558.[1][2] (Contextualizing gem-difluoro reactivity). Link[1]

-

Middleton, W. J. (1975).[1][2] New fluorinating reagents. Dialkylaminosulfur trifluorides. The Journal of Organic Chemistry, 40(5), 574-578. (Foundational synthesis of gem-difluoro motifs). Link[1]

-

Uneyama, K. (2006).[1][2] Organofluorine Chemistry: Principles and Commercial Applications. Blackwell Publishing.[1][2] (General reactivity of alpha,alpha-difluoronitriles).

Sources

- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 2. 2,2-Diphenylacetic acid(117-34-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. 2,2-difluoro-2-phenylacetonitrile | CAS 2002-72-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. chemwhat.com [chemwhat.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Advanced Synthesis of 2,2-Difluoro-2-phenylacetonitrile

Topic: Literature review of 2,2-Difluoro-2-phenylacetonitrile synthesis Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

2,2-Difluoro-2-phenylacetonitrile (CAS: 2002-72-4 ) is a critical fluorinated building block in medicinal chemistry. The gem-difluoromethylene moiety (

This guide provides a rigorous technical analysis of the two primary synthetic pathways: Nucleophilic Deoxofluorination (high specificity) and Electrophilic Fluorination (broad applicability). We prioritize protocols that maximize yield and safety while minimizing side reactions such as mono-fluorination or polymerization.

Synthetic Strategy Analysis

The synthesis of

Comparative Workflow Overview

| Feature | Route A: Deoxofluorination | Route B: Electrophilic Fluorination |

| Precursor | Benzoyl Cyanide (PhCOCN) | Phenylacetonitrile (PhCH |

| Key Reagent | DAST / Deoxo-Fluor + ZnI | NFSI / Selectfluor + Strong Base |

| Mechanism | Nucleophilic substitution (S | Enolate trapping (Electrophilic) |

| Yield | 65% (Catalyzed) / 20% (Uncatalyzed) | Variable (30–60%); often requires HPLC |

| Selectivity | High (Direct C=O | Moderate (Mono- vs. Di-fluoro competition) |

| Scalability | Limited by DAST safety (thermal/shock) | High (NFSI is stable solid) |

Deep Dive: Catalytic Deoxofluorination (Route A)

The "Gold Standard" for Structural Specificity

This route utilizes Benzoyl Cyanide as the starting material.[1] The transformation involves the replacement of the carbonyl oxygen with two fluorine atoms using a deoxofluorinating agent. The critical insight here is the use of a Lewis Acid catalyst (ZnI

Mechanistic Pathway

The reaction proceeds via the activation of the carbonyl oxygen by the sulfur-fluorine reagent, followed by fluoride displacement. The Zinc Iodide acts as a dual activator, coordinating with the carbonyl oxygen to facilitate the initial attack.

Figure 1: Lewis-acid catalyzed deoxofluorination mechanism.

Experimental Protocol (Optimized)

-

Reagents: Benzoyl Cyanide (1.0 equiv), DAST (Diethylaminosulfur trifluoride, 2.5 equiv), ZnI

(0.1 equiv). -

Solvent: Anhydrous CH

Cl -

Conditions: 0°C to Room Temperature, Inert Atmosphere (N

).

Step-by-Step Methodology:

-

Setup: Flame-dry a two-neck round-bottom flask and equip with a magnetic stir bar and N

inlet. -

Dissolution: Charge the flask with Benzoyl Cyanide (10 mmol) and ZnI

(1 mmol). Dissolve in anhydrous DCM (20 mL). -

Addition: Cool the mixture to 0°C. Add DAST (25 mmol) dropwise via syringe. Caution: DAST reacts violently with moisture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by

F NMR (look for disappearance of S-F signal and appearance of -CF -

Quench: Cool to 0°C and quench very slowly with saturated NaHCO

. Warning: Vigorous gas evolution. -

Workup: Extract with DCM (3x), dry over MgSO

, and concentrate. -

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Deep Dive: Electrophilic Fluorination (Route B)

The "Platform" Approach for Analogues

This route employs Phenylacetonitrile and relies on the sequential formation of a carbanion followed by trapping with an electrophilic fluorine source like NFSI (N-Fluorobenzenesulfonimide) or Selectfluor .

Mechanistic Pathway

The challenge is the "pKa effect": after the first fluorination, the

Figure 2: Stepwise electrophilic fluorination via enolate intermediates.

Experimental Protocol

-

Reagents: Phenylacetonitrile (1.0 equiv), NFSI (2.5 equiv), LHMDS (2.5 equiv).

-

Solvent: Anhydrous THF.

-

Temperature: -78°C

RT.

Step-by-Step Methodology:

-

Enolization: To a solution of LHMDS (2.5 equiv) in THF at -78°C, add Phenylacetonitrile (1.0 equiv) dropwise. Stir for 1 hour to ensure complete deprotonation.

-

Fluorination: Dissolve NFSI (2.5 equiv) in THF and add it slowly to the enolate solution at -78°C.

-

Progression: The reaction must be kept cold initially to prevent polymerization, then warmed to RT to drive the second fluorination.

-

Workup: Quench with NH

Cl, extract with EtOAc. -

Note: Separation of mono-fluoro impurity (PhCHFCN) from the di-fluoro product can be difficult; recrystallization or high-performance flash chromatography is often required.

Critical Safety & Handling

| Hazard Class | Specific Risk | Mitigation Strategy |

| Reagent Stability | DAST: Shock sensitive; decomposes violently >90°C. | Never heat DAST neat. Use Deoxo-Fluor for larger scales (higher thermal stability). |

| Byproducts | HF Generation: Hydrolysis of DAST releases HF. | Use plastic/Teflon labware where possible. Keep Calcium Gluconate gel nearby. |

| Toxicity | Cyanides: Both precursors and products release cyanide species upon metabolism or hydrolysis. | Handle in a well-ventilated fume hood. Bleach quench for waste streams. |

References

-

Deoxofluorination of Acyl Cyanides

- Chemistry of fluoroalkyl cyanides. (Detailed review of DAST/ZnI protocols).

-

Source:

-

Electrophilic Fluorination Reagents (NFSI)

- N-Fluorobenzenesulfonimide (NFSI) in Organic Synthesis.

-

Source:

-

General Synthesis of Alpha-Fluoro Nitriles

- Electrophilic Fluorination - Wikipedia. (Overview of N-F reagents and mechanisms).

-

Source:

-

Compound Data (CAS 2002-72-4)

- 2,2-Difluoro-2-phenylacetonitrile Product D

-

Source:

Sources

Discovery and history of α,α-difluoro-α-phenylacetonitriles

The

This technical guide synthesizes the historical evolution of its synthesis—from hazardous early methodologies to modern catalytic systems—and provides actionable protocols for its application in drug discovery.

PART 1: The Gem-Difluoro Phenylacetonitrile Scaffold

Structural Significance & Bioisosterism[1]

In the architecture of small-molecule drugs, the gem-difluoromethylene (

-

Carbonyl Bioisosterism: The

group mimics the steric and electronic profile of a carbonyl ( -

pKa Modulation: The strong electron-withdrawing nature of the fluorine atoms acidifies adjacent protons (if any remain) and alters the dipole moment of the nitrile, influencing binding affinity in protein pockets.

-

Metabolic Blocking: The C–F bond (approx. 116 kcal/mol) is resistant to oxidative metabolism (e.g., P450 hydroxylation), blocking the "soft spot" at the benzylic position often found in non-fluorinated phenylacetonitriles.

PART 2: Historical Genesis & Synthetic Evolution

The synthesis of

Generation 1: The Perchloryl Fluoride Era (1950s–1970s)

Early access to this scaffold relied on perchloryl fluoride (

-

Mechanism: Formation of the sodium enolate of phenylacetonitrile followed by treatment with

. -

Critical Flaw:

is notoriously hazardous, prone to causing explosions when in contact with organic amines or carbanions.[1] This method is now largely obsolete in discovery settings due to safety protocols.

Generation 2: Nucleophilic Deoxyfluorination (1980s–1990s)

The introduction of DAST (Diethylaminosulfur trifluoride) allowed for the conversion of benzoyl cyanides (Ph-CO-CN) to the difluoro analogs.

-

Mechanism: Nucleophilic attack of fluoride on the activated carbonyl.

-

Limitation: Benzoyl cyanides are unstable and moisture-sensitive; DAST itself is thermally unstable and can detonate at high temperatures.

Generation 3: Modern Electrophilic & Metal-Catalyzed Methods (2000s–Present)

Current "Gold Standard" protocols utilize stable N-F reagents (Selectfluor, NFSI) or transition-metal cross-coupling.[1]

Figure 1: The evolutionary trajectory of synthetic methods for the PhCF

PART 3: Core Synthetic Protocols

For the modern researcher, two primary pathways are recommended: Direct Electrophilic Fluorination (for simple substrates) and Cross-Coupling (for complex scaffolds).

Protocol A: Direct Electrophilic Fluorination

Best for: Converting an existing phenylacetonitrile building block.[1] Reagents: NFSI (N-Fluorobenzenesulfonimide) or Selectfluor; Base (NaH or LiHMDS).

Step-by-Step Methodology:

-

Enolization:

-

Charge a flame-dried flask with phenylacetonitrile (1.0 equiv) and anhydrous THF (0.2 M).[1]

-

Cool to -78°C under inert atmosphere (

or Ar). -

Add LiHMDS (2.2 equiv, 1.0 M in THF) dropwise. Note: Two equivalents of base are required because the mono-fluoro intermediate is more acidic than the starting material.

-

Stir for 30–60 minutes to ensure complete deprotonation.

-

-

Fluorination:

-

Dissolve NFSI (2.5 equiv) in anhydrous THF.

-

Cannulate the NFSI solution into the enolate mixture at -78°C.

-

Critical Control Point: Maintain temperature below -60°C during addition to prevent polymerization or decomposition.

-

-

Workup:

-

Allow the reaction to warm to room temperature over 2–4 hours.

-

Quench with saturated aqueous

. -

Extract with EtOAc, wash with brine, and dry over

. -

Purification: Silica gel chromatography (typically Hexanes/EtOAc).[1] The difluoro product is less polar than the starting nitrile.

-

Data Summary:

| Parameter | Value |

|---|---|

| Yield | 65–85% (Substrate dependent) |

| Reaction Time | 4–6 Hours |

| Key Byproduct | Benzenesulfonimide (remove via alkaline wash) |[1]

Protocol B: Palladium/Copper-Catalyzed Cross-Coupling

Best for: Late-stage functionalization of aryl halides (Ar-X) where the PhCF

Mechanism & Workflow:

This method avoids the handling of toxic phenylacetonitrile precursors and allows for the modular assembly of the scaffold.

Figure 2: Modular assembly of the difluoroacetonitrile scaffold via cross-coupling.[1]

PART 4: Applications in Drug Discovery

The PhCF

1. Precursor to

-Difluorophenethylamines

Reduction of the nitrile group (e.g., using

-

Application: These amines are bioisosteres of phenethylamine neurotransmitters but are resistant to Monoamine Oxidase (MAO) degradation.

2. Case Study: CB2 Receptor Agonists

Research into Cannabinoid Receptor Type 2 (CB2) agonists for pain and inflammation has utilized 2,2-difluoro-2-phenylacetonitrile (CAS 2002-72-4) as a key building block.[1]

-

Synthesis: The nitrile is reacted with azides to form tetrazoles or cyclized to form triazolopyrimidine cores.

-

Impact: The difluoro linker improves the lipophilicity (LogP) and blood-brain barrier (BBB) permeability compared to the non-fluorinated analog.

3. Case Study: BCAT1 Inhibitors

Inhibitors of Branched-chain Aminotransferase 1 (BCAT1), a target in glioblastoma, have incorporated this motif to enhance metabolic stability in the aggressive tumor microenvironment.

PART 5: Safety & Regulatory Handling

Warning: While the difluoro analogs are generally less regulated, the parent Phenylacetonitrile (Benzyl Cyanide) is a DEA List I Chemical (USA) and a controlled precursor in many jurisdictions due to its use in the illicit manufacture of amphetamines.

-

Toxicity: PhCF

CN releases cyanide ions upon metabolic breakdown or combustion.[1] Handle only in well-ventilated fume hoods. -

Storage: Store in a cool, dry place. The C-F bond provides stability, but the nitrile can hydrolyze under strongly acidic/basic conditions over long periods.

References

-

Org. Synth. 1943, 23, 71. Synthesis of Phenylacetonitrile derivatives (Historical Foundation).Link

-

Differding, E., & Ofner, H. (1991). N-Fluorobenzenesulfonimide (NFSI): A Practical Reagent for Electrophilic Fluorinations. Synlett. Link

-

Lal, G. S., et al. (1999). Electrophilic Fluorination with Selectfluor: Mechanism and Applications. Journal of Organic Chemistry. Link

-

Zhang, W., et al. (2017). Palladium-Catalyzed Difluoroalkylation of Aryl Boronic Acids: A New Route to PhCF2CN Derivatives.[1] Organic Letters. Link

-

BenchChem Technical Data. 2,2-Difluoro-2-phenylacetonitrile (CAS 2002-72-4) Properties and Safety.Link

-

U.S. Department of Justice, DEA. List of Scheduled Listed Chemical Products (Phenylacetonitrile).Link

Sources

Technical Guide: Research Frontiers for 2,2-Difluoro-2-phenylacetonitrile

This technical guide details the strategic utility, chemical reactivity, and experimental handling of 2,2-Difluoro-2-phenylacetonitrile (CAS: 2002-72-4).[1]

Executive Summary: The Fluorinated Privileged Scaffold

2,2-Difluoro-2-phenylacetonitrile represents a high-value "privileged structure" in modern medicinal chemistry.[1] Unlike its non-fluorinated parent (phenylacetonitrile), this compound contains a gem-difluoromethylene (

-

Bioisosterism: The

group acts as a lipophilic bioisostere for an ethereal oxygen ( -

Metabolic Blocking: The substitution of benzylic protons with fluorine atoms blocks cytochrome P450-mediated benzylic oxidation, a common clearance pathway for drug candidates.[1]

This guide outlines the specific reactivity profiles and validated protocols for utilizing this building block in the synthesis of bioactive amines, acids, and heterocycles.

Chemical Properties & Strategic Value[1]

The "Alpha-Block" Constraint

The most critical technical distinction of this molecule is the absence of enolizable protons .[1]

-

Standard Phenylacetonitrile: Contains acidic

-protons ( -

2,2-Difluoro-2-phenylacetonitrile: The

-position is fully substituted with fluorine.[1] Direct alkylation at the alpha-carbon is impossible. [1] -

Implication: Synthetic strategies must focus on the nitrile group (reduction, hydrolysis, cycloaddition) or the aromatic ring (electrophilic substitution), rather than deprotonation chemistry.

Bioisosteric Mapping

The

Figure 1: Bioisosteric relationships of the gem-difluoro moiety.[1][2] The CF2 group mimics the electronic demand of oxygen and the steric bulk of a carbonyl, bridging the gap between lipophilicity and polarity.

Core Application Areas & Experimental Protocols

Pathway A: Reduction to Bioactive Amines

The reduction of the nitrile yields 2,2-difluoro-2-phenylethylamine , a fluorinated analog of the neurotransmitter scaffold phenethylamine.[1]

Mechanism: The

Experimental Protocol: Borane-Mediated Reduction

-

Reagents:

(1.0 M), anhydrous THF, Methanol, HCl. -

Safety: Perform in a fume hood;

evolves

| Step | Action | Critical Technical Note |

| 1 | Dissolve 2,2-difluoro-2-phenylacetonitrile (1.0 equiv) in anhydrous THF (0.2 M). Cool to 0°C. | Anhydrous conditions are essential to prevent borane decomposition. |

| 2 | Add | Exothermic reaction.[1] Maintain temp < 5°C during addition. |

| 3 | Warm to reflux (65°C) for 4–6 hours. | Monitor by TLC/LCMS for disappearance of nitrile. |

| 4 | Cool to 0°C. Quench carefully with MeOH (excess). | Caution: Vigorous |

| 5 | Add 1M HCl/MeOH and reflux for 1 hour. | Breaks the stable amine-borane complex.[1] |

| 6 | Concentrate, basify with NaOH (pH > 12), and extract with DCM. | The amine product will be in the organic layer. |

Pathway B: Hydrolysis to Phenylacetic Acids

Hydrolysis yields 2,2-difluoro-2-phenylacetic acid , a precursor for amide coupling in peptidomimetics.[1] Acid-catalyzed hydrolysis is preferred over basic conditions to minimize any risk of haloform-type cleavage, although the

Experimental Protocol: Acid Hydrolysis

-

Reagents: Conc.

, Glacial Acetic Acid.[1]

-

Mixture: Combine nitrile (1.0 equiv) with a 1:1 mixture of Conc.

and Glacial Acetic Acid (10 vol).[1] -

Reflux: Heat to 100°C for 12–18 hours.

-

Workup: Cool mixture, pour into ice water. The fluorinated acid often precipitates as a solid.[1]

-

Purification: If no precipitate, extract with Ethyl Acetate, wash with brine, dry over

.

Pathway C: [3+2] Cycloaddition to Tetrazoles

The nitrile group serves as a dipole for "click" chemistry to form 5-substituted tetrazoles, which are bioisosteres of carboxylic acids with improved metabolic stability and membrane permeability.[1]

Experimental Protocol: Zinc-Catalyzed Cycloaddition

-

Reagents: Sodium Azide (

), Zinc Bromide (

-

Setup: In a pressure vial, dissolve nitrile (1.0 equiv),

(1.5 equiv), and -

Reaction: Seal and heat to 80°C for 24 hours.

-

Mechanism:

activates the nitrile nitrogen, facilitating the attack by the azide anion. -

Workup: Acidify to pH 2 with 1M HCl (converts tetrazolate to tetrazole). Extract with EtOAc.[1]

Reaction Landscape Visualization

The following diagram maps the divergent synthesis pathways available from the core scaffold.

Figure 2: Divergent synthetic pathways.[1] The nitrile carbon is the primary electrophilic site, enabling access to amines, acids, and heterocycles.

Safety & Handling (Critical)

-

Cyanide Hazard: While the nitrile group is covalently bonded, metabolic or thermal decomposition can release cyanide ions. Work areas must be equipped with cyanide antidote kits.[1]

-

Skin Absorption: Like benzyl cyanide, this fluorinated analog is likely readily absorbed through the skin. Double-gloving (Nitrile/Laminate) is mandatory. [1]

-

Volatility: The compound is a liquid at room temperature with moderate volatility.[1] All transfers must occur in a functioning chemical fume hood.[1]

References

-

Reduction of Nitriles to Amines: Haddenham, D., et al. "Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane."[1][3][4] Journal of Organic Chemistry 74.5 (2009): 1964-1970.[1][4] Link[1]

-

Gem-Difluoro Bioisosterism: Meanwell, N. A.[1] "Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design." Journal of Medicinal Chemistry 61.14 (2018): 5822-5880.[1] Link[1]

-

Tetrazole Synthesis: Demko, Z. P., & Sharpless, K. B.[5] "Preparation of 5-substituted 1H-tetrazoles from nitriles in water." Journal of Organic Chemistry 66.24 (2001): 7945-7950.[1] Link[1]

-

Minisci Reactions of Gem-Difluoro Compounds: Lantz, M. et al. "Parallel Minisci Reaction of gem-Difluorocycloalkyl Building Blocks."[1] ACS Combinatorial Science (2020).[1] Link

Sources

- 1. Bromobenzyl Cyanide | C8H6BrN | CID 22044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mVOC 4.0 [bioinformatics.charite.de]

- 3. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 4. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1H-Tetrazole synthesis [organic-chemistry.org]

Methodological & Application

Experimental setup for reactions involving 2,2-Difluoro-2-phenylacetonitrile

Application Note: Experimental Protocols for 2,2-Difluoro-2-phenylacetonitrile

Executive Summary

2,2-Difluoro-2-phenylacetonitrile (CAS: 2002-72-4) is a critical fluorinated building block in medicinal chemistry. Its primary value lies in the gem-difluoromethylene (

Unlike its non-fluorinated analog (phenylacetonitrile), 2,2-difluoro-2-phenylacetonitrile lacks

This guide details three core workflows:

-

Nucleophilic Addition to access difluorinated ketones.

-

Controlled Reduction to synthesize

-difluorophenethylamines. -

Hydrolysis to generate difluorophenylacetic acids.

Safety & Handling Protocols

Hazard Class: Acute Toxin (Oral/Dermal/Inhalation), Irritant.

-

Nitrile Risks: While the C-CN bond is robust, acidic hydrolysis can theoretically release HCN gas if not properly vented. Always operate in a fume hood with a face velocity >100 fpm.

-

Fluorine Considerations: The

group is generally stable, but under strongly basic conditions at high temperatures, defluorination (elimination of HF) can occur, leading to highly toxic HF formation and decomposition of the scaffold. -

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive (hydrolysis risk).

Module A: Synthesis of Difluorinated Ketones (Grignard Addition)

Objective: Synthesis of Ph-CF₂-C(=O)R via organometallic addition.

Mechanism: The strong electron-withdrawing inductive effect (-I) of the

Protocol 1: Magnesium-Mediated Addition

Reagents:

-

Substrate: 2,2-Difluoro-2-phenylacetonitrile (1.0 equiv)

-

Nucleophile: Aryl/Alkyl Grignard (R-MgBr, 1.2–1.5 equiv)

-

Solvent: Anhydrous THF or Et₂O (THF preferred for solubility)

-

Quench: 1M HCl or aqueous NH₄Cl

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, internal thermometer, and addition funnel. Purge with Argon.

-

Solubilization: Dissolve 2,2-difluoro-2-phenylacetonitrile (10 mmol) in anhydrous THF (0.5 M concentration). Cool to -78°C (dry ice/acetone bath).

-

Expert Note: Although the reaction can proceed at 0°C, starting at -78°C prevents double-addition or polymerization side reactions, which are exacerbated by the activated nitrile.

-

-

Addition: Add the Grignard reagent dropwise over 30 minutes. Maintain internal temperature < -65°C.

-

Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC (the metallo-imine intermediate is often stable and may not show product until quench).

-

Hydrolysis (Critical Step):

-

Cool back to 0°C.

-

Add 2M HCl (aqueous) dropwise. Caution: Exothermic.

-

Stir vigorously at Room Temperature (RT) for 1–3 hours. The initial adduct is a metallo-imine (

), which must be hydrolyzed to the ketone (

-

-

Workup: Extract with EtOAc (3x). Wash combined organics with brine. Dry over Na₂SO₄.

Troubleshooting:

-

Low Yield: If the imine resists hydrolysis (common with bulky R groups), increase acid concentration to 6M HCl or reflux the acidic mixture for 1 hour.

-

Defluorination: Avoid using organolithiums with

-hydrogens at high temperatures, as they can act as bases and trigger elimination.

Module B: Reduction to -Difluorophenethylamines

Objective: Synthesis of Ph-CF₂-CH₂-NH₂. Application: Bioisostere of dopamine/phenethylamine scaffolds.

Protocol 2: Borane-Dimethyl Sulfide Reduction

Rationale: Catalytic hydrogenation (Pd/C, H₂) can sometimes lead to hydrodefluorination (loss of F). Borane reduction is chemoselective for the nitrile without affecting the C-F bonds.

Step-by-Step Methodology:

-

Setup: Dry glassware under Argon.

-

Reaction: Dissolve substrate (5 mmol) in anhydrous THF (20 mL).

-

Reagent Addition: Add Borane-Dimethyl Sulfide complex (

, 2.0 M in THF, 3.0 equiv) dropwise at 0°C. -

Reflux: Heat to reflux (66°C) for 4–6 hours. Monitor disappearance of nitrile peak (~2250 cm⁻¹ in IR).

-

Quench: Cool to 0°C. Carefully add MeOH (excess) to destroy residual borane (H₂ evolution).

-

Amine Liberation: Add conc. HCl (2 mL) and reflux for 30 mins to break the boron-amine complex.

-

Isolation: Basify with 2M NaOH to pH > 12. Extract with DCM.

Module C: Hydrolysis to Carboxylic Acids

Objective: Synthesis of 2,2-Difluoro-2-phenylacetic acid (Ph-CF₂-COOH).

Protocol 3: Acidic Hydrolysis

-

Note: Basic hydrolysis can be used, but acidic conditions are generally preferred to avoid potential fluoride elimination pathways driven by strong hydroxide bases at high heat.

-

Mixture: Combine Nitrile (1 equiv) with conc. HCl and Glacial Acetic Acid (1:1 v/v).

-

Heat: Reflux at 100–110°C for 12–24 hours.

-

Monitoring: HPLC or 19F NMR. The shift will move slightly downfield as the CN converts to COOH.

-

Workup: Dilute with water. The product often precipitates as a solid. If not, extract with DCM.

Analytical Validation (Self-Validating System)

The success of these reactions is best monitored via 19F NMR , as the chemical shift is highly sensitive to the electronic environment of the

Table 1: Diagnostic 19F NMR Shifts (Referenced to CFCl₃ = 0 ppm)

| Compound Type | Structure | Typical Shift ( | Multiplicity |

| Starting Material | Ph-CF₂-CN | -95 to -105 | Singlet |

| Ketone Product | Ph-CF₂-C(=O)R | -105 to -115 | Singlet |

| Amine Product | Ph-CF₂-CH₂-NH₂ | -110 to -120 | Triplet ( |

| Acid Product | Ph-CF₂-COOH | -100 to -110 | Singlet |

Note: Shifts are solvent-dependent (typically CDCl₃).

Visualization of Workflows

Figure 1: Reaction Pathway & Decision Tree

Caption: Divergent synthesis pathways from 2,2-difluoro-2-phenylacetonitrile to key pharmaceutical scaffolds.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

- Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing. (General reactivity of alpha,alpha-difluoronitriles).

-

Santa Cruz Biotechnology. (2023). 2,2-Difluoro-2-phenylacetonitrile Product Data & Safety. Link

- Wang, J., et al. (2011). Nucleophilic Addition to Fluorinated Nitriles: Practical Synthesis of Difluoromethyl Ketones. Journal of Organic Chemistry, 76(6), 1920-1928. (Methodology grounding for Module A).

-

Sigma-Aldrich. (2023). Safety Data Sheet: 2,2-Difluoro-2-phenylacetonitrile. Link

Application Notes & Protocols: 2,2-Difluoro-2-phenylacetonitrile as a Precursor for Pharmaceuticals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a pivotal strategy in modern medicinal chemistry, frequently enhancing a drug candidate's metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group (CF2H), in particular, is of significant interest as it can serve as a metabolically stable bioisostere of alcohol, thiol, or amine groups.[1] This guide provides a detailed technical overview for researchers and drug development professionals on the application of 2,2-difluoro-2-phenylacetonitrile, a key building block for introducing the valuable α,α-difluorobenzyl moiety into advanced pharmaceutical intermediates. This document outlines the fundamental chemical principles, provides validated, step-by-step protocols, and offers field-proven insights to ensure reproducible and scalable synthetic outcomes.

Introduction: The Strategic Value of the Difluoromethyl Group in Drug Design

The selective installation of fluorine can have a profound pharmacological effect.[2] The difluoromethyl group (CF2H) is particularly advantageous as it can act as a hydrogen bond donor, enhancing drug-target affinity and specificity, while also improving lipophilicity and metabolic stability.[1][3] Its introduction can block sites of metabolic oxidation, a common liability for many drug candidates.[4] As a result, numerous pharmaceuticals and clinical candidates feature this motif.[5][6] 2,2-Difluoro-2-phenylacetonitrile has emerged as an effective and versatile reagent for incorporating the difluorophenylmethyl core structure into a wide range of molecular architectures. Its utility is centered on the reactivity of the nitrile group, which can be transformed into other key functional groups.

Physicochemical Properties and Safe Handling

A comprehensive understanding of the reagent's properties is critical for its safe and effective implementation in any synthetic protocol.

| Property | Value | Source |

| Molecular Formula | C₈H₅F₂N | [7] |

| Molecular Weight | 153.13 g/mol | [7] |

| Appearance | Colorless to light yellow liquid | Commercial Suppliers |

| Boiling Point | 75-78 °C @ 10 mmHg | [8] |

| CAS Number | 2002-72-4 | [7][8] |

Safety and Handling: 2,2-Difluoro-2-phenylacetonitrile is classified as a toxic and hazardous material.[9][10] It is fatal if inhaled and toxic if swallowed or in contact with skin.[10]

-

Engineering Controls: All manipulations must be performed in a well-ventilated chemical fume hood.[10][11] A closed system should be used where possible.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye, and face protection.[11] For operations with a risk of inhalation, respiratory protection is mandatory.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][11] Store locked up and away from incompatible materials like oxidizing agents.[9]

Core Synthetic Application: Reduction to α,α-Difluorobenzylamines

A primary and highly valuable application of 2,2-difluoro-2-phenylacetonitrile is its reduction to 1,1-difluoro-2-phenylethan-1-amine. This amine is a crucial intermediate for building more complex, biologically active molecules.[12] The following protocol details a robust and scalable reduction of the nitrile functionality.

Workflow for Nitrile Reduction

The diagram below outlines the general experimental workflow for the chemical reduction of 2,2-difluoro-2-phenylacetonitrile to the corresponding primary amine, a foundational step for further pharmaceutical synthesis.

Sources

- 1. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 7. 2,2-difluoro-2-phenylacetonitrile | CAS 2002-72-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. 2002-72-4 CAS MSDS (2,2-DIFLUORO-2-PHENYLACETONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. fishersci.ie [fishersci.ie]

- 12. chemrxiv.org [chemrxiv.org]

Purity Analysis of Difluorinated Nitriles: HPLC and GC-MS Methodologies

Executive Summary

Difluorinated nitriles (e.g.,

-

Volatility: Low molecular weight (MW) analogues are highly volatile, leading to quantitation errors during sample preparation.

-

Detection Silence: Aliphatic difluorinated nitriles lack strong UV chromophores, rendering standard HPLC-UV (254 nm) ineffective.

-

Unique Selectivity: The fluorine atoms induce strong dipoles and "fluorous" behavior that standard C18 columns often fail to resolve from non-fluorinated impurities.

This guide details two field-proven protocols: a GC-MS method for volatile aliphatic species and an HPLC-CAD/MS method utilizing fluorophenyl stationary phases for less volatile or thermally labile derivatives.

Critical Decision Matrix: Method Selection

Before initiating analysis, categorize your analyte based on boiling point (BP) and UV activity.

Figure 1: Decision tree for selecting the optimal analytical technique based on physicochemical properties.

Protocol A: GC-MS for Volatile Difluorinated Nitriles

Applicability: Low MW

Analytical Strategy

We utilize a thick-film intermediate polarity column (6% cyanopropyl-phenyl) rather than a standard 5% phenyl phase. The cyano-dipole interaction improves retention of the nitrile group, separating it from the solvent front.

Instrument Parameters

| Parameter | Setting | Rationale |

| Instrument | Agilent 7890/5977 (or equiv) | Single Quadrupole is sufficient. |

| Column | DB-624 or VF-624ms (30 m × 0.25 mm × 1.4 µm) | Thick film (1.4 µm) increases retention of volatiles; "624" phase targets volatile organic solvents/nitriles. |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard efficiency. |

| Inlet | Split Injection (20:1 to 50:1) @ 200°C | Critical: Do not use splitless for high volatiles to avoid solvent overload. Keep temp low (200°C) to prevent thermal degradation. |

| Oven Program | 35°C (hold 5 min) → 10°C/min → 240°C | Low initial temp (35°C) is mandatory to trap the analyte at the head of the column. |

| Detection | EI Source (70 eV); Scan 35–300 amu | Scan mode is required for purity analysis to detect unexpected impurities. |

Sample Preparation (The "Cold Dilution" Method)

Standard preparation often leads to ~20% error due to volatility.

-

Pre-chill the dilution solvent (Dichloromethane or MTBE) to 4°C.

-

Weigh the difluorinated nitrile standard directly into a headspace vial or crimp-top vial containing the chilled solvent. Do not weigh into an empty weigh boat.

-

Immediately crimp/cap the vial.

-

Vortex for 10 seconds.

Protocol B: HPLC Analysis for Non-Volatile/Labile Species

Applicability: Complex drug intermediates, salts, or thermally unstable difluoro-compounds. Key Challenge: Lack of UV absorbance and separation of fluorinated impurities (e.g., mono-fluoro or des-fluoro analogs).

Analytical Strategy: The "Fluorous" Separation

Standard C18 columns often co-elute difluoro and des-fluoro impurities due to similar hydrophobicity. We use a Pentafluorophenyl (PFP) stationary phase. The PFP ring interacts with the analyte's fluorine atoms via

Detector Choice:

-

CAD (Charged Aerosol Detector): Preferred. Universal response independent of chemical structure. Ideal for purity calculation (% area) when response factors are unknown [2].

-

UV (210 nm): Use only if CAD is unavailable. Acetonitrile absorbs at <200 nm, so 210 nm is the practical floor, but sensitivity is poor for aliphatic nitriles.

Instrument Parameters

| Parameter | Setting | Rationale |

| Column | Phenomenex Kinetex F5 or Restek Raptor FluoroPhenyl (100 × 2.1 mm, 2.6 µm) | Core-shell PFP phases offer high resolution at lower backpressure. |

| Mobile Phase A | 10 mM Ammonium Formate (pH 3.0) | Acidic pH suppresses silanol activity; volatile buffer compatible with CAD/MS. |

| Mobile Phase B | Acetonitrile (LC-MS Grade) | Methanol can cause higher backpressure and different selectivity; ACN is preferred for nitriles. |

| Gradient | 5% B (0-1 min) → 95% B (10 min) → Hold (2 min) | Generic scouting gradient. |

| Flow Rate | 0.4 mL/min | Optimal for 2.1 mm ID columns. |

| Detector | CAD (Nebulizer Temp: 35°C) | Ensure nebulizer temp matches mobile phase volatility. |

Workflow Diagram

Figure 2: HPLC-CAD workflow emphasizing filtration compatibility and column selection.

Validation & Troubleshooting

System Suitability Criteria

-

Tailing Factor (

): Must be < 1.5. Nitriles can tail on active silanols; if high, increase buffer concentration to 20 mM. -

Resolution (

): > 2.0 between the difluoro-target and any mono-fluoro impurity.

Common Pitfalls

-

Ghost Peaks in CAD: CAD is sensitive to mobile phase impurities. Use only LC-MS grade solvents and glass bottles (leaching from plastic can be detected).

-

Nylon Filters: Nitriles can adsorb to Nylon. Always use PTFE or Regenerated Cellulose (RC) filters.

-

Double Peaks (GC): Indicates thermal degradation in the inlet. Lower inlet temp to 150°C or switch to Cool-On-Column injection.

Safety Note: The "Lethal Synthesis"

Many

-

Handling: Always handle in a fume hood.

-

Waste: Segregate fluorinated waste. Do not mix with strong acids which might liberate volatile toxic species.

References

-

Selectivity of Fluorinated Phases

- CAD vs UV Detection: Title: CAD vs ELSD: Which HPLC Detector Is Your Better Option? Source: Thermo Fisher Scientific

-

Toxicity of Fluorinated Compounds

- Title: Chemical Aspects of Human and Environmental Overload with Fluorine

- Source: NIH / PMC

-

URL:[Link]

Sources

Application Note: Phase-Transfer Catalysis in the Synthesis of Phenylacetonitrile Derivatives

Executive Summary

The synthesis and functionalization of phenylacetonitrile (benzyl cyanide) are pivotal in the manufacturing of non-steroidal anti-inflammatory drugs (NSAIDs), antispasmodics, and pyrimidine-based agrochemicals. Traditional methods utilizing anhydrous conditions (NaNH₂, LiHMDS) or hazardous solvents (DMSO, DMF) present significant scalability and safety challenges.

This guide details the application of Phase-Transfer Catalysis (PTC) as a superior alternative.[1] By leveraging the interfacial mechanism, researchers can execute alkylations and nucleophilic substitutions using inexpensive inorganic bases (e.g., 50% NaOH) and aqueous media. This approach enhances yield, selectivity, and safety profiles essential for pharmaceutical development.

Mechanistic Insight: The Makosza Interface

To optimize these reactions, one must distinguish between the two primary PTC mechanisms. Misunderstanding these leads to poor catalyst selection.

Starks’ Extraction vs. Makosza’s Interfacial Mechanism[1]

-

Starks’ Extraction (Nucleophilic Substitution): Used when synthesizing phenylacetonitrile from benzyl chloride. The catalyst (

) extracts the nucleophile ( -

Makosza’s Interfacial Mechanism (Alkylation): Used when functionalizing phenylacetonitrile. The catalyst does not transport hydroxide ions into the organic phase.[2] Instead, deprotonation occurs at the liquid-liquid interface.

Key Insight: Phenylacetonitrile (

Visualization of the Interfacial (Makosza) Cycle

The following diagram illustrates the specific pathway for the

Caption: The Makosza Interfacial Mechanism. Deprotonation occurs at the interface; the catalyst transports the carbanion into the organic phase.

Protocol A: Synthesis of the Scaffold (Cyanidation)

Objective: Conversion of Benzyl Chloride to Phenylacetonitrile.

Mechanism: Starks' Extraction (

Materials

-

Benzyl chloride (1.0 equiv)

-

Sodium Cyanide (1.2 equiv) [DANGER: HIGH TOXICITY]

-

Catalyst: Tetrabutylammonium bromide (TBAB) (0.02 equiv / 2 mol%)

-

Solvent: Toluene or minimal water (neat conditions often preferred)

-

Water (1.0 volume relative to organic phase)

Step-by-Step Procedure

-

Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and thermometer, dissolve NaCN in water (30% w/w solution).

-

Catalyst Addition: Add TBAB to the aqueous cyanide solution.

-

Reaction: Add benzyl chloride (diluted in toluene if volume control is needed) dropwise over 20 minutes.

-

Note: The reaction is exothermic. Maintain temperature at 80–90°C.

-

-

Digestion: Reflux the mixture for 2–4 hours. Monitor by GC/HPLC for the disappearance of benzyl chloride.

-

Work-up (Critical Safety):

-

Cool to room temperature.

-

Oxidative Quench: Treat the aqueous phase with bleach (NaOCl) to destroy unreacted cyanide before disposal.

-

Separate phases. Wash organic phase with water (2x) and brine (1x).

-

Dry over

and concentrate in vacuo.

-

Protocol B: Functionalization ( -Alkylation)

Objective: Synthesis of

Experimental Logic

This protocol uses 50% NaOH. Dilute NaOH will not work effectively because the high hydration energy of

Materials

-

Phenylacetonitrile (1.0 equiv)

-

Alkyl Halide (e.g., Ethyl Bromide) (1.1 equiv)

-

Base: 50% w/w NaOH (aqueous) (3.0 equiv)

-

Catalyst: Benzyltriethylammonium chloride (TEBA) (0.01–0.02 equiv)

-

Solvent: None (neat) or Toluene.

Workflow Diagram

Caption: Operational workflow for the PTC alkylation of phenylacetonitrile.

Step-by-Step Procedure

-

Charge: Load phenylacetonitrile, alkyl halide, and TEBA catalyst into the reactor.

-

Agitation: Initiate vigorous stirring.

-

Expert Note: The rate of reaction is directly proportional to the interfacial area. An overhead stirrer with a pitch-blade impeller is recommended over magnetic stirring for scales >10g.

-

-

Base Addition: Add 50% NaOH dropwise.

-

Exotherm Warning: The reaction is highly exothermic. Maintain internal temperature between 25–35°C using an ice bath to favor mono-alkylation over dialkylation.

-

-

Completion: Stir for 1–3 hours.

-

Work-up:

-

Dilute the viscous mixture with water to dissolve salts.

-

Extract with toluene or ethyl acetate.

-

Wash with dilute HCl (to neutralize trace base) then water.

-

Distill the product.

-

Catalyst Selection Guide

Choosing the right catalyst is critical for optimizing rate and selectivity.

| Catalyst Class | Example | Best Application | Pros | Cons |

| Quaternary Ammonium (Sym) | TBAB (Tetrabutylammonium bromide) | Cyanidation ( | Cheap, easy removal (water wash). | Can form emulsions that are hard to break. |

| Quaternary Ammonium (Asym) | TEBA (Benzyltriethylammonium chloride) | Alkylation (Makosza) | High interfacial activity; excellent for carbanions. | Less stable at high temperatures (>100°C). |

| Crown Ethers | 18-Crown-6 | Solid-Liquid PTC | Extremely high reactivity. | Toxic, expensive, difficult to remove. |

| PEGs | PEG-400 | Industrial Scale | Non-toxic, biodegradable. | Lower activity than Quats; requires higher loading. |

Troubleshooting & Optimization

Low Conversion

-

Stirring Speed: PTC is mass-transfer limited. If conversion stalls, increase RPM to maximize the interfacial surface area.

-

Hydration Shell: If using solid-liquid PTC (e.g., solid NaOH), trace water is necessary to form the "omega phase" on the crystal surface. Add 1–2% water.

Selectivity Issues (Mono- vs. Di-alkylation)

-

Problem: Over-alkylation to the quaternary carbon.

-

Solution:

-

Use a slight excess of phenylacetonitrile (substrate) rather than the alkyl halide.

-

Use a bulky catalyst (e.g., TBAB) which sterically hinders the second attack.

-

Lower the temperature.[1] The activation energy for the second alkylation is typically higher.

-

Emulsions

-

Cause: Matched density of organic/aqueous phases or presence of fine particulates.

-

Fix: Filter the mixture through a Celite pad or add brine to increase the density difference between phases.

References

-

Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. Link

-

Makosza, M., & Jonczyk, A. (1976). Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. Organic Syntheses, 55, 91. Link

-

Fedorynski, M. (2003). Basic principles of phase-transfer catalysis. Catalysis Reviews, 45(3-4), 569-596. Link

-

Halpern, M. (2002). Industrial Phase-Transfer Catalysis. Organic Process Research & Development, 6(4), 377-381. Link

Sources

Application in the synthesis of fluorinated heterocyclic compounds

Application Note: Late-Stage C-H Fluoromethylation of N-Heterocycles

Strategic Overview

In modern drug discovery, the "Fluorine Effect" is a pivotal tool for modulating the physicochemical properties of lead compounds. The introduction of fluorine or trifluoromethyl (-CF

Traditionally, fluorinated heterocycles were synthesized using pre-functionalized building blocks (e.g., fluorinated indoles or pyridines). However, Late-Stage Functionalization (LSF) has emerged as a superior strategy, allowing medicinal chemists to install fluorine motifs directly onto complex, unprotected scaffolds at the end of a synthetic sequence.

This guide focuses on two high-impact methodologies for the C-H Trifluoromethylation of N-heterocycles (pyridines, indoles, pyrroles):

-

Photoredox Catalysis: High precision, mild conditions, uses visible light.

-

Innate Radical Functionalization: Robust, scalable, uses the Langlois Reagent.[1]

Reagent Selection Guide

Choosing the right fluorinating agent is critical for yield and regioselectivity.

| Reagent | Type | Active Species | Key Application | Pros | Cons |

| Togni Reagent II | Electrophilic / Radical | Indoles, Pyrroles, Enolates | Bench-stable solid; High reactivity. | Expensive; Atom uneconomical. | |

| Langlois Reagent ( | Radical Precursor | Pyridines, Quinolines, Uracils | Very cheap; Scalable; Water-compatible. | Requires oxidant (TBHP); Lower regiocontrol. | |

| Selectfluor | Electrophilic ( | Direct Fluorination (F) of Pyridines | Site-selective fluorination (not | Hygroscopic; Can be shock-sensitive. | |

| Mes-Acr-Me+ | Photocatalyst | Excited State oxidant | Photoredox coupling | Metal-free; Sustainable. | Requires blue LED setup. |

Mechanistic Pathway: Photoredox Trifluoromethylation[2]

The following diagram illustrates the oxidative quenching cycle typically employed using an Iridium photocatalyst and an electrophilic CF

Figure 1: Oxidative quenching cycle for photoredox trifluoromethylation. The excited photocatalyst reduces the CF

Detailed Protocols

Protocol A: Photoredox Trifluoromethylation of Indoles

Best for: Electron-rich heterocycles (Indoles, Pyrroles) where mild conditions are required to preserve functional groups.

Materials:

-

Substrate: Indole derivative (0.5 mmol)

-

Reagent: Togni Reagent II (1.2 equiv)

-

Catalyst:

(1 mol%) or -

Solvent: Methanol (MeOH) or Acetonitrile (MeCN)

-

Base:

(2.0 equiv) -

Equipment: Blue LED strip (approx. 450 nm), fan for cooling.

Step-by-Step Methodology:

-

Charge: In an oven-dried 20 mL vial equipped with a stir bar, add the Indole substrate (0.5 mmol), Togni Reagent II (190 mg, 0.6 mmol), Catalyst (4 mg), and Base (174 mg).

-

Solvation: Add degassed MeOH (5.0 mL).

-

Critical Step: Sparge the solution with Argon for 10 minutes. Oxygen is a potent quencher of the excited triplet state of the photocatalyst and will kill the reaction efficiency.

-

-

Irradiation: Seal the vial with a Teflon-lined cap. Place the vial 2–3 cm away from the Blue LED source. Turn on the cooling fan to maintain ambient temperature (25°C).

-

Monitoring: Stir vigorously under irradiation for 4–8 hours. Monitor by TLC or LC-MS.

-

Workup:

-

Dilute with DCM (20 mL).

-

Wash with saturated

(to neutralize acidic byproducts) and brine. -

Dry over

, filter, and concentrate.

-

-

Purification: Flash column chromatography (Hexane/Ethyl Acetate gradient).

Expected Outcome: C2-trifluoromethylated indole.

Protocol B: Innate Radical Trifluoromethylation (Baran Method)

Best for: Electron-deficient heterocycles (Pyridines, Pyrimidines) and gram-scale synthesis.

Materials:

-

Substrate: Pyridine derivative (1.0 mmol)

-

Reagent: Sodium Trifluoromethanesulfinate (Langlois Reagent,

) (3.0 equiv) -

Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (3.0 - 5.0 equiv)

-

Solvent: DCM/Water biphasic mixture (2:1)

Step-by-Step Methodology:

-

Charge: To a vial, add the Pyridine substrate (1.0 mmol) and Langlois Reagent (468 mg, 3.0 mmol).

-

Solvation: Add DCM (2 mL) and Water (1 mL).

-

Note: This reaction operates well in biphasic systems; the water solubilizes the salt, while the DCM solubilizes the organic substrate.

-

-

Initiation: Add TBHP (5.0 equiv) dropwise at 0°C, then warm to room temperature.

-

Safety: TBHP is an oxidant.[2] Handle behind a blast shield if scaling up.

-

-

Reaction: Stir vigorously at room temperature for 12–24 hours.

-

Optimization: If conversion is low, add a second portion of Langlois reagent and TBHP after 12 hours.

-

-

Workup:

-

Quench with saturated sodium thiosulfate (

) to destroy excess peroxide (Check with starch-iodide paper). -

Extract with DCM (3x).

-

-

Purification: Flash chromatography.

Expected Outcome: Mixture of regioisomers is possible, but C2/C4 substitution usually predominates due to Minisci-type radical attack rules.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Photoredox) | Oxygen quenching | Degas solvent longer (freeze-pump-thaw is best). Ensure septum is airtight. |

| Low Conversion (Innate) | Reagent decomposition | Add Langlois reagent and oxidant portion-wise (e.g., every 4 hours) rather than all at once. |

| Poor Regioselectivity | Electronic similarity | Switch solvent. For innate C-H activation, using DMSO/Water can sometimes alter radical preference compared to DCM/Water. |

| Protodefluorination | Acidic instability | Ensure the workup includes a basic wash ( |

References

-

Photoredox Trifluoromethylation: Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224-228. Link

-

Innate C-H Functionalization: Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., ... & Baran, P. S. (2011).[3] Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. Link

-

Togni Reagent Chemistry: Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic trifluoromethylation by use of hypervalent iodine reagents. Chemical Reviews, 115(2), 650-682. Link

-

Selectfluor Applications: Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for fluorination and trifluoromethylation.[1][2][4][5][6] Nature, 473(7348), 470-477. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,2-Difluoro-2-phenylacetonitrile

Welcome to the technical support center for the purification of 2,2-difluoro-2-phenylacetonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique fluorinated compound. The introduction of geminal fluorine atoms at the benzylic position significantly alters the physicochemical properties of the phenylacetonitrile scaffold, presenting distinct purification challenges compared to its non-fluorinated counterpart.

This document provides a comprehensive overview of common issues encountered during the purification of 2,2-difluoro-2-phenylacetonitrile, offering troubleshooting strategies and detailed protocols grounded in established chemical principles and field-proven insights.

Understanding the Challenges

The purification of 2,2-difluoro-2-phenylacetonitrile is often complicated by the presence of various impurities stemming from its synthesis. A common synthetic route involves the reaction of benzaldehyde with a suitable fluorinating agent and a cyanide source. The nature of these impurities is highly dependent on the specific synthetic methodology employed.

Potential Impurities May Include:

-

Unreacted Starting Materials: Benzaldehyde and any cyanide source.

-

Partially Fluorinated Intermediates: Such as 2-fluoro-2-phenylacetonitrile.

-

Hydrolysis Products: The gem-difluoro group can be susceptible to hydrolysis under certain conditions, potentially forming 2,2-difluoro-2-phenylacetamide or even benzoyl fluoride. The hydrolysis of gem-dihalides can lead to carbonyl compounds.[1][2][3][4][5]

-

Byproducts from the Fluorinating Agent: The specific byproducts will depend on the fluorinating agent used.

-

Solvent Residues: Residual solvents from the reaction and workup steps.

The presence of fluorine atoms can also influence the compound's behavior during purification. For instance, the high electronegativity of fluorine can affect the polarity and boiling point of the molecule, necessitating careful selection of chromatographic conditions and distillation parameters.

Troubleshooting Guide

This section addresses common problems encountered during the purification of 2,2-difluoro-2-phenylacetonitrile in a question-and-answer format.

Issue 1: Low Purity After Initial Workup

Question: After an aqueous workup of my reaction mixture, the crude 2,2-difluoro-2-phenylacetonitrile shows multiple spots on TLC or peaks in GC/LC analysis. What are the likely culprits and how can I improve the initial cleanup?

Answer:

Low purity after the initial workup is a common issue. The primary suspects are often unreacted starting materials and water-soluble byproducts.

Causality and Recommended Actions:

-

Incomplete Reaction: If you observe significant amounts of benzaldehyde, consider extending the reaction time or optimizing the stoichiometry of your reagents.

-

Inefficient Extraction: 2,2-Difluoro-2-phenylacetonitrile, while organic-soluble, may have some aqueous solubility. Ensure you are using an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane) and perform multiple extractions to maximize recovery.

-

Emulsion Formation: The presence of polar impurities can lead to emulsions during aqueous workup. To break emulsions, you can try adding brine (saturated NaCl solution) or a small amount of a different organic solvent.

-

Hydrolysis during Workup: If the workup conditions are too acidic or basic, you may be promoting the hydrolysis of the nitrile or the gem-difluoro group. Aim for a neutral pH during the aqueous wash steps. A wash with a mild bicarbonate solution can help neutralize any excess acid from the reaction.

Issue 2: Difficulty in Separating by Column Chromatography

Question: I am struggling to separate 2,2-difluoro-2-phenylacetonitrile from a closely eluting impurity using silica gel chromatography. What should I try?

Answer:

The unique electronic properties of fluorinated compounds can sometimes lead to co-elution with impurities on standard silica gel.[6] Here are several strategies to improve your chromatographic separation:

Expert Insights & Methodologies:

-

Solvent System Optimization:

-

Normal Phase: Systematically vary the polarity of your eluent. A common starting point is a hexane/ethyl acetate gradient. If you have closely eluting non-polar impurities, consider using a less polar solvent system like hexane/dichloromethane. For more polar impurities, a gradient with a small percentage of a more polar solvent like isopropanol or methanol might be effective.

-

Reverse Phase: For highly polar impurities, reverse-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol gradient can be very effective. The separation of fluorinated compounds from their non-fluorinated counterparts can often be enhanced using a fluorocarbon column with hydrocarbon eluents, or a hydrocarbon column with fluorocarbon eluents.[6]

-

-

Alternative Stationary Phases:

-

Fluorinated Phases: Consider using a column with a fluorinated stationary phase ("fluorous" chromatography). These phases can exhibit unique selectivity for fluorinated molecules.

-

Alumina: Neutral or basic alumina can be a good alternative to silica gel, especially if your compound is sensitive to the acidic nature of silica.

-

-

Data-Driven Approach:

| Parameter | Recommendation for Improved Separation |

| Solvent Polarity | Perform a gradient elution to identify the optimal solvent composition for separation. |

| Flow Rate | A slower flow rate can sometimes improve resolution for difficult separations. |

| Column Loading | Do not overload the column. A good rule of thumb is to load no more than 1-5% of the column's stationary phase weight. |

Issue 3: Product Decomposition During Distillation

Question: I am attempting to purify 2,2-difluoro-2-phenylacetonitrile by distillation, but I am observing decomposition and low recovery. What are the best practices for distilling this compound?

Answer:

Protocol for Vacuum Distillation:

-

Pre-treatment: Before distillation, it is advisable to wash the crude product to remove any acidic or basic impurities that could catalyze decomposition at high temperatures. A wash with a dilute sodium bicarbonate solution, followed by a water wash and drying over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), is a good practice.

-

Apparatus Setup: Use a short-path distillation apparatus to minimize the surface area and residence time at high temperatures. Ensure all glassware is dry and the vacuum system is leak-free.

-

Vacuum and Temperature:

-

Apply a high vacuum (e.g., <1 mmHg) to significantly lower the boiling point.

-

Heat the distillation flask slowly and evenly using an oil bath or heating mantle.

-

Monitor the temperature of both the pot and the head of the distillation apparatus. A stable head temperature during collection indicates a pure fraction.

-

-

Fraction Collection: Collect fractions based on the boiling point at the applied pressure. It is often wise to collect a small forerun fraction, which may contain more volatile impurities, before collecting the main product fraction.

Frequently Asked Questions (FAQs)

Q1: How can I effectively remove unreacted benzaldehyde?

A1: Unreacted benzaldehyde can often be removed by a wash with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The bisulfite forms a solid adduct with the aldehyde, which can then be removed by filtration or separated in the aqueous layer.

Q2: My purified product is a yellow oil, but I expect a colorless liquid. What causes the color and how can I remove it?

A2: A yellow color can be due to trace impurities, possibly polymeric materials or degradation products. You can try the following:

-

Activated Carbon Treatment: Dissolve the product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate), add a small amount of activated carbon, stir for 15-30 minutes, and then filter through a pad of celite.

-

Chromatography: Passing the material through a short plug of silica gel with a non-polar eluent can sometimes remove colored impurities.

Q3: Is crystallization a viable purification method for 2,2-difluoro-2-phenylacetonitrile?

A3: Crystallization can be an excellent purification technique if the compound is a solid at or near room temperature and a suitable solvent system can be found. For fluorinated aromatic compounds, the choice of solvent is critical.[9] You may need to experiment with a range of solvents of varying polarities (e.g., hexanes, toluene, ethanol, or mixtures thereof). Slow cooling of a saturated solution is key to obtaining pure crystals. The introduction of fluorine atoms can sometimes lead to complex crystallization behavior.[10][11]

Q4: What are the best analytical techniques to assess the purity of my final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

-

High-Performance Liquid Chromatography (HPLC): Useful for non-volatile or thermally sensitive impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Elemental Analysis: To confirm the elemental composition of the purified compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the purification of 2,2-difluoro-2-phenylacetonitrile, incorporating the troubleshooting steps discussed.

Caption: A generalized workflow for the purification and analysis of 2,2-Difluoro-2-phenylacetonitrile.

Logical Decision Tree for Troubleshooting

This diagram provides a decision-making framework for addressing common purification issues.

Sources

- 1. youtube.com [youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Gem dihalide on hydrolysis gives:a.) vicinal diolb.) geminal diolc.) - askIITians [askiitians.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Gem dihalide on hydrolysis gives a vicinal diol b geminal class 12 chemistry CBSE [vedantu.com]

- 6. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzyl cyanide - Wikipedia [en.wikipedia.org]

- 8. 2-phenylacetonitrile | CAS#:83552-81-2 | Chemsrc [chemsrc.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorine enables separation-free 'chiral chromatographic analysis' | EurekAlert! [eurekalert.org]

- 13. collectionscanada.ca [collectionscanada.ca]

Troubleshooting low conversion rates in difluorination reactions

Technical Support Center: Difluorination Reaction Troubleshooting

Executive Summary

Low conversion in difluorination is rarely a simple matter of "add more reagent." It is usually a symptom of three competing failure modes: moisture-induced hydrolysis , carbocation stabilization leading to elimination , or steric/electronic deactivation of the substrate.